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molecular formula C10H13BO4 B8365529 4-(4-Boronophenyl)butanoic acid

4-(4-Boronophenyl)butanoic acid

Cat. No. B8365529
M. Wt: 208.02 g/mol
InChI Key: GKUYDOVOSQZMKF-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

Using a procedure analogous to that used to prepare 2B, 5A (429 mg, 1.48 mmol) was reacted with NaOH to afford 5B (250 mg, 76%) as an off-white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5A
Quantity
429 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
76%

Identifiers

REACTION_CXSMILES
B(C1C=CC(CCCC(O)=O)=CC=1)(O)O.CC1(C)C[O:21][B:20]([C:23]2[CH:28]=[CH:27][C:26]([CH2:29][CH2:30][CH2:31][CH2:32][C:33]([OH:35])=[O:34])=[CH:25][CH:24]=2)[O:19]C1.[OH-].[Na+]>>[B:20]([C:23]1[CH:24]=[CH:25][C:26]([CH2:29][CH2:30][CH2:31][CH2:32][C:33]([OH:35])=[O:34])=[CH:27][CH:28]=1)([OH:21])[OH:19] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)C1=CC=C(C=C1)CCCC(=O)O
Name
5A
Quantity
429 mg
Type
reactant
Smiles
CC1(COB(OC1)C1=CC=C(C=C1)CCCCC(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B(O)(O)C1=CC=C(C=C1)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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